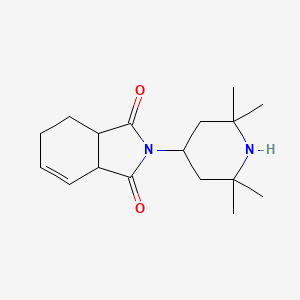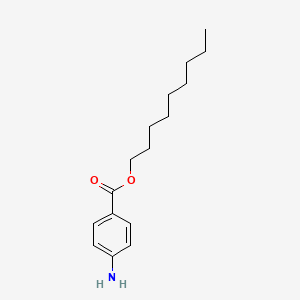
Nonyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 4-aminobenzoate is an organic compound with the molecular formula C16H25NO2. It is a derivative of 4-aminobenzoic acid, where the amino group is para to the carboxyl group, and a nonyl group is attached to the ester functionality. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with nonanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Nonyl 4-aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Nonyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: this compound derivatives are explored for their local anesthetic properties.
Industry: It is used in the formulation of certain cosmetic products due to its potential skin-soothing effects.
Mécanisme D'action
The mechanism of action of nonyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.
Comparaison Avec Des Composés Similaires
Nonyl 4-aminobenzoate can be compared with other similar compounds such as:
Benzocaine: Another ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: Known for its use in dental anesthesia.
Tetracaine: A potent local anesthetic used in ophthalmology.
Butamben: Used in topical anesthetic formulations.
Uniqueness: this compound is unique due to its longer nonyl chain, which may impart different physicochemical properties and biological activities compared to shorter-chain analogs like benzocaine and procaine .
Propriétés
Numéro CAS |
37139-21-2 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
nonyl 4-aminobenzoate |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12H,2-8,13,17H2,1H3 |
Clé InChI |
KKGIDNSPWHBLLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


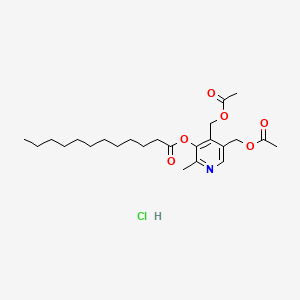
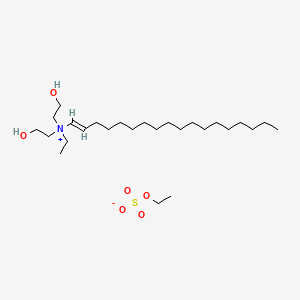


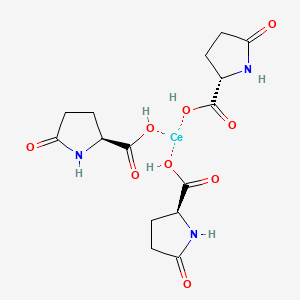


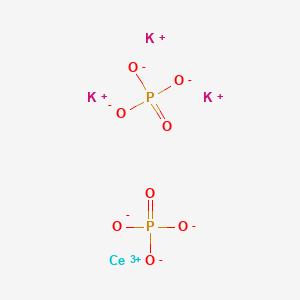
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
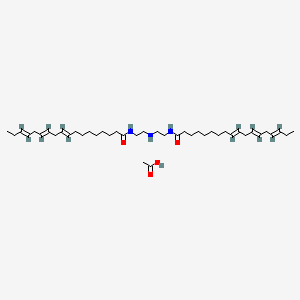


![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
